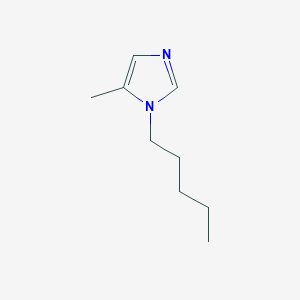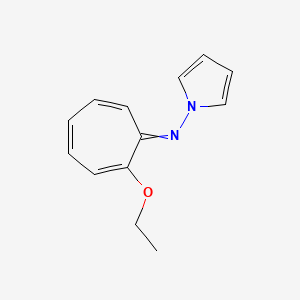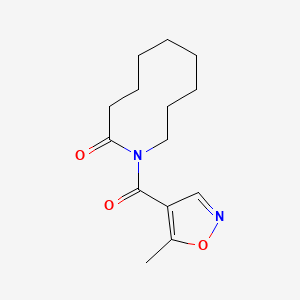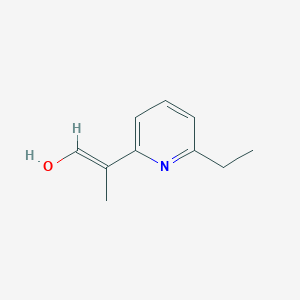
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head group, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethyl-1-dodecanamine with 2-chloropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group is generally resistant to reduction.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Substitution: The major products are the substituted derivatives where the hydroxyl group is replaced by another functional group.
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a transfection agent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is primarily based on its ability to disrupt lipid membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic quaternary ammonium head interacts with the aqueous environment, leading to membrane destabilization. This property is particularly useful in antimicrobial applications, where it can disrupt the cell membranes of bacteria, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Dodecanaminium, N,N-didodecyl-N-(2-hydroxypropyl)-
- 1-Dodecanaminium, N-dodecyl-N-[3-(dodecyloxy)-2-hydroxypropyl]-
Uniqueness
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is unique due to its specific combination of a dodecyl chain and a hydroxypropyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other similar compounds that may lack the hydroxypropyl group or have different alkyl chain lengths.
Propiedades
Número CAS |
149228-27-3 |
|---|---|
Fórmula molecular |
C17H38NO+ |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
dodecyl-(2-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C17H38NO/c1-5-6-7-8-9-10-11-12-13-14-15-18(3,4)16-17(2)19/h17,19H,5-16H2,1-4H3/q+1 |
Clave InChI |
SDAMFUVRUIHGCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)




![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
